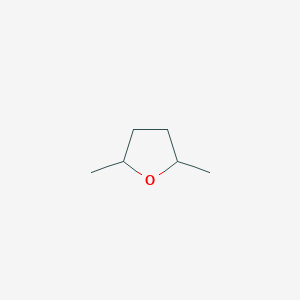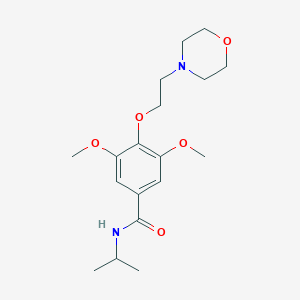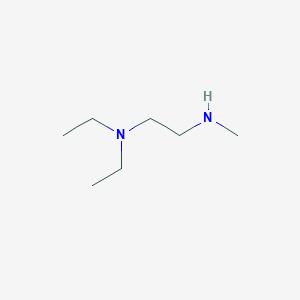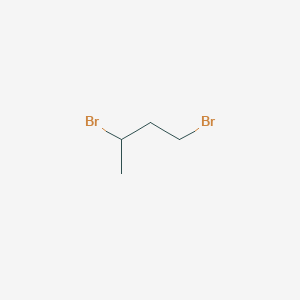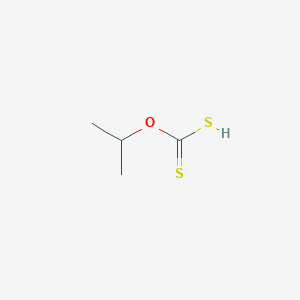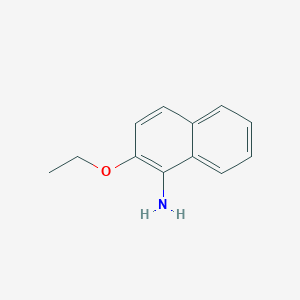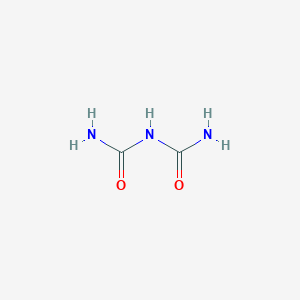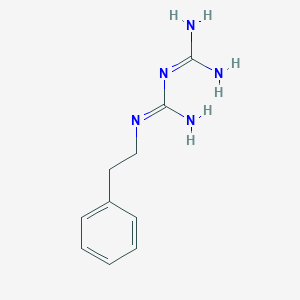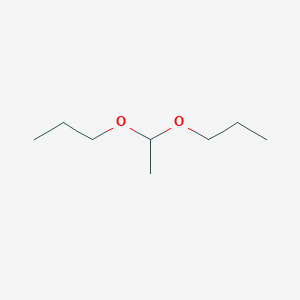
1,1-二丙氧乙烷
描述
Synthesis Analysis
The synthesis of compounds similar to 1,1-Dipropoxyethane often involves reactions that can be applied to its synthesis. For instance, the living cyclopolymerization of diethyl dipropargylmalonate by specific catalysts in dimethoxyethane suggests a methodology for synthesizing complex ethers and related compounds, potentially applicable to 1,1-Dipropoxyethane (Fox & Schrock, 1992).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1-Dipropoxyethane, such as 1,2-diphenoxyethane, reveals insights into their conformational preferences. For example, the crystal structure analysis of 1,2-[4-butoxybenzoyloxy-4′-pentyl]diphenylethane has shown typical molecular arrangements due to strong dipole-dipole interactions, which could be relevant to understanding the structural behavior of 1,1-Dipropoxyethane (Allouchi & Courseille, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of 1,1-Dipropoxyethane can be inferred from studies on similar compounds. For instance, the electrochemical study of calix[4]arenes derivatives highlights the importance of the phenolic group's oxidation, which could be analogous to reactions involving the ethereal groups in 1,1-Dipropoxyethane (Louati et al., 2006).
Physical Properties Analysis
The physical properties of similar compounds, such as 1,2-dimethoxyethane and 1,2-dimethoxypropane, provide a basis for understanding the behavior of 1,1-Dipropoxyethane in various environments. These studies reveal how molecular structure affects solubility, density, and thermodynamic properties, which are critical for practical applications (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,1-Dipropoxyethane can be analyzed through its reactivity patterns. For example, the synthesis and properties of polymethylenebis(diphenylcyclopropenium) dications provide insights into the reactivity of ether-containing compounds under various conditions, which could relate to the chemical behavior of 1,1-Dipropoxyethane in synthetic applications (Komatsu et al., 1982).
科学研究应用
构象能量研究:Wiberg & Murcko(1989年)对二甲氧甲烷的扭转异构体构象能量图进行了研究,这与对1,1-二甲氧乙烷的研究相关。他们发现分子中较大的扭转角展现出近似4倍对称性。这项研究提供了关于1,1-二甲氧乙烷及相关化合物分子相互作用和稳定性的见解 (Wiberg & Murcko, 1989)。
聚合过程:Fox & Schrock(1992年)描述了二甲氧乙烷中二乙基二丙炔丙二酸酯的活性环聚合过程,突出了其在聚合化学中的作用。这项研究强调了使用1,1-二甲氧乙烷在聚合过程中创造具有特定性质的聚合物的潜力 (Fox & Schrock, 1992)。
晶体结构分析:Yasuoka、Ando和Kuriyabashi(1967年)确定了1,2-二苯氧乙烷的晶体结构,该结构与1,1-二丙氧乙烷相似。他们发现分子采用了一个 gauche 构象,这对于理解相关化合物的物理性质至关重要 (Yasuoka, Ando, & Kuriyabashi, 1967)。
单体模型中的偶极矩分析:Kato、Araki和Abe(1981年)在各种溶剂中对1,2-二甲氧-2-甲基丙烷进行了介电测量,这是聚(氧-1,1-二甲基乙烯)的单体模型,与1,1-二丙氧乙烷相关的分子。他们的研究有助于理解分子中的偶极矩和构象偏好 (Kato, Araki, & Abe, 1981)。
二元混合物中的过量摩尔焓:Amireche-Ziar、Richon和Brahim Belaribi(2013年)研究了涉及1,2-二氯乙烷和1,1-二甲氧乙烷等醚类二元混合物的过量摩尔焓,为理解这类混合物的热力学性质提供了宝贵的数据 (Amireche-Ziar, Richon, & Brahim Belaribi, 2013)。
基态构象偏好:Buchanan、Sibert和Zwier(2013年)探索了1,2-二苯氧乙烷的基态构象能量景观,这与1,1-二丙氧乙烷密切相关。他们的研究揭示了这类分子的分子灵活性和潜在能量景观的见解 (Buchanan, Sibert, & Zwier, 2013)。
电子转移反应:Mattes和Farid(1986年)研究了1,1-二芳基乙烯的光化学电子转移反应,这与1,1-二丙氧乙烷在结构上相似。他们的发现有助于理解这类化合物的光化学和反应性 (Mattes & Farid, 1986)。
溶剂介导的团簇内转换:Walsh、Buchanan、Gord和Zwier(2015年)研究了二苯氧乙烷-水团簇中的溶剂介导的内部转换,提供了关于溶剂在调节相关分子的电子态和反应中的作用的见解 (Walsh, Buchanan, Gord, & Zwier, 2015)。
安全和危害
1,1-Dipropoxyethane is harmful if swallowed, in contact with skin, or if inhaled . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity .
属性
IUPAC Name |
1-(1-propoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISTZQJSHHTDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059325 | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dipropoxyethane | |
CAS RN |
105-82-8 | |
| Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dipropoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dipropoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPROPOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



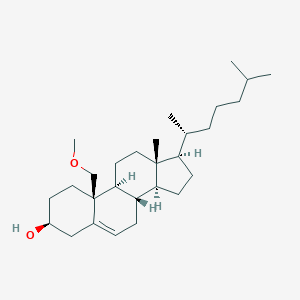
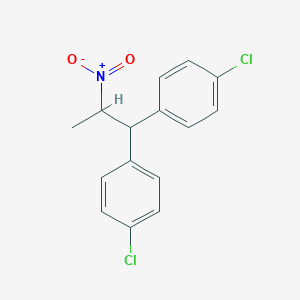
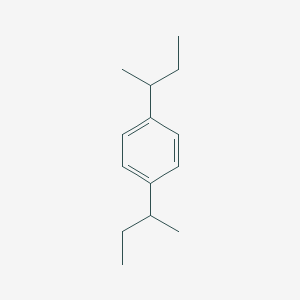
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
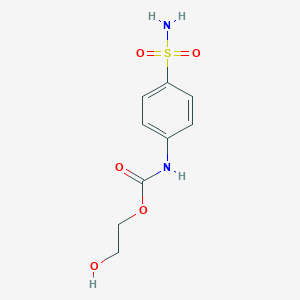
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
